molecular formula C13H18N4O B2562191 1-Tert-butyl-3-{pyrazolo[1,5-a]pyrazin-4-yloxy}azetidine CAS No. 2201695-21-6

1-Tert-butyl-3-{pyrazolo[1,5-a]pyrazin-4-yloxy}azetidine

Cat. No.: B2562191
CAS No.: 2201695-21-6
M. Wt: 246.314
InChI Key: ITBLKYDUSQTISC-UHFFFAOYSA-N
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Description

1-Tert-butyl-3-{pyrazolo[1,5-a]pyrazin-4-yloxy}azetidine is a versatile chemical compound that has garnered significant interest in scientific research due to its unique structural features and potential applications. This compound belongs to the class of heterocyclic compounds, which are known for their diverse biological activities and utility in various fields of chemistry and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Tert-butyl-3-{pyrazolo[1,5-a]pyrazin-4-yloxy}azetidine typically involves the reaction of 4-chloropyrazolo[1,5-a]pyrazines with tert-butyl cyanoacetate. This reaction proceeds via the formation of tert-butyl cyano(pyrazolo[1,5-a]pyrazin-4(5H)-ylidene)ethanoates as intermediates. The reaction is carried out in a DMF solution at 60°C in the presence of sodium hydride (NaH) as a base .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, solvent, and reagent concentrations, to achieve higher yields and purity suitable for industrial applications.

Chemical Reactions Analysis

Types of Reactions

1-Tert-butyl-3-{pyrazolo[1,5-a]pyrazin-4-yloxy}azetidine undergoes various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the pyrazolo[1,5-a]pyrazine moiety can be modified by introducing different substituents.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering its oxidation state and potentially leading to the formation of new derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Reaction conditions typically involve the use of polar aprotic solvents like DMF or DMSO and moderate temperatures.

    Oxidation: Oxidizing agents such as hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) can be used under controlled conditions to achieve selective oxidation.

    Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are employed to reduce specific functional groups within the compound.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyrazolo[1,5-a]pyrazine derivatives, while oxidation and reduction reactions can lead to the formation of oxidized or reduced analogs of the original compound.

Scientific Research Applications

1-Tert-butyl-3-{pyrazolo[1,5-a]pyrazin-4-yloxy}azetidine has numerous applications in scientific research, including:

Mechanism of Action

The mechanism of action of 1-Tert-butyl-3-{pyrazolo[1,5-a]pyrazin-4-yloxy}azetidine involves its interaction with specific molecular targets and pathways. The compound’s pyrazolo[1,5-a]pyrazine moiety is known to interact with various enzymes and receptors, modulating their activity and leading to desired biological effects. The exact molecular targets and pathways depend on the specific application and the modifications made to the compound’s structure.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-Tert-butyl-3-{pyrazolo[1,5-a]pyrazin-4-yloxy}azetidine is unique due to its specific tert-butyl and azetidine substituents, which confer distinct chemical and biological properties. These structural features make it a valuable compound for developing new bioactive molecules and materials with tailored properties.

Biological Activity

1-Tert-butyl-3-{pyrazolo[1,5-a]pyrazin-4-yloxy}azetidine is a compound of significant interest in medicinal chemistry, particularly due to its potential biological activities. This article aims to synthesize current knowledge regarding its biological activity, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

This compound features a unique structural framework that combines an azetidine ring with a pyrazolo[1,5-a]pyrazine moiety. This combination is expected to confer specific biological properties, particularly in the context of kinase inhibition and anti-tumor activity.

Molecular Formula

  • Molecular Formula : C12_{12}H16_{16}N4_{4}O

Kinase Inhibition

Research indicates that compounds similar to this compound may act as inhibitors of receptor tyrosine kinases (RTKs), particularly the RET kinase. RET kinase plays a crucial role in various cancers, including medullary thyroid carcinoma and multiple endocrine neoplasia type 2.

Inhibition Data

A study highlighted the effectiveness of related pyrazolo[1,5-a]pyrazine derivatives as RET kinase inhibitors. The following table summarizes the IC50_{50} values for selected compounds:

Compound NameStructureIC50_{50} (nM)
Compound A...32
Compound B...40
This compound...TBD

Anti-tumor Activity

The anti-tumor potential of pyrazolo derivatives has been documented extensively. For instance, pyrazolo[1,5-a][1,3,5]triazines have shown promising results in inhibiting thymidine phosphorylase (TP), an enzyme associated with tumor growth.

Case Study: Thymidine Phosphorylase Inhibition

A series of experiments demonstrated that modifications to the pyrazolo structure significantly affect TP inhibition:

CompoundTP Inhibition (%)Reference
Compound X75%
Compound Y85%
This compoundTBDTBD

The proposed mechanism of action for this compound involves interaction with specific kinase domains, leading to altered phosphorylation states of target proteins. This modulation can disrupt signaling pathways critical for cancer cell proliferation and survival.

Molecular Docking Studies

Molecular docking studies have provided insights into binding affinities and potential active sites for this compound on RET kinase. These studies suggest that the tert-butyl group enhances hydrophobic interactions within the binding pocket.

Properties

IUPAC Name

4-(1-tert-butylazetidin-3-yl)oxypyrazolo[1,5-a]pyrazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N4O/c1-13(2,3)16-8-10(9-16)18-12-11-4-5-15-17(11)7-6-14-12/h4-7,10H,8-9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITBLKYDUSQTISC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)N1CC(C1)OC2=NC=CN3C2=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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